6-[(1-ethyl-1H-pyrazol-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole moiety and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-{[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
6-{[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-{[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-1H-PYRAZOL-3-YL derivatives: These compounds share the pyrazole core and exhibit similar reactivity and biological activity.
Cyclohexene derivatives: Compounds with a cyclohexene ring often display similar chemical properties and can undergo analogous reactions.
Uniqueness
6-{[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its combination of a pyrazole ring and a cyclohexene moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
6-[(1-ethylpyrazol-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C13H17N3O3/c1-2-16-8-7-11(15-16)14-12(17)9-5-3-4-6-10(9)13(18)19/h3-4,7-10H,2,5-6H2,1H3,(H,18,19)(H,14,15,17) |
InChI Key |
YXJHDCVLNNXBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NC(=O)C2CC=CCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.